molecular formula C27H31ClN6O2 B2579246 1-{3-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-3-oxopropyl}-4-isobutyl[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one CAS No. 902929-55-9

1-{3-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-3-oxopropyl}-4-isobutyl[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one

Cat. No.: B2579246
CAS No.: 902929-55-9
M. Wt: 507.04
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Description

This compound belongs to the triazoloquinazolinone class, characterized by a fused triazole-quinazolinone core. Key structural features include:

  • Triazoloquinazolinone backbone: Provides a planar heterocyclic system, often associated with kinase inhibition or CNS activity.
  • Piperazine substituent: Linked via a 3-oxopropyl chain to the triazoloquinazolinone core. The piperazine is substituted with a 5-chloro-2-methylphenyl group, which may influence receptor binding (e.g., serotonin or dopamine receptors).

Properties

CAS No.

902929-55-9

Molecular Formula

C27H31ClN6O2

Molecular Weight

507.04

IUPAC Name

1-[3-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-3-oxopropyl]-4-(2-methylpropyl)-[1,2,4]triazolo[4,3-a]quinazolin-5-one

InChI

InChI=1S/C27H31ClN6O2/c1-18(2)17-33-26(36)21-6-4-5-7-22(21)34-24(29-30-27(33)34)10-11-25(35)32-14-12-31(13-15-32)23-16-20(28)9-8-19(23)3/h4-9,16,18H,10-15,17H2,1-3H3

SMILES

CC1=C(C=C(C=C1)Cl)N2CCN(CC2)C(=O)CCC3=NN=C4N3C5=CC=CC=C5C(=O)N4CC(C)C

solubility

not available

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structure and Substitution Patterns

The triazoloquinazolinone core is a critical pharmacophore. Comparisons focus on analogs with variations in substituents:

Compound Name Core Structure Piperazine Substituent Quinazolinone Substituent Key Differences Reference
1-{3-[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]-3-oxopropyl}-4-isobutyl[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one Triazoloquinazolinone 5-Chloro-2-methylphenyl Isobutyl Reference compound N/A
4-(2-Chlorobenzyl)-1-{3-[4-(3-methoxyphenyl)piperazin-1-yl]-3-oxopropyl}[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one Triazoloquinazolinone 3-Methoxyphenyl 2-Chlorobenzyl Increased polarity (methoxy group)
3-[[4-(2-Chlorophenyl)piperazin-1-yl]methyl]quinazolin-4-one dihydrochloride Quinazolinone 2-Chlorophenyl Piperazinylmethyl Lacks triazolo ring; simpler substitution
7-Chloro-3-[substituted amino]-2-phenylquinazolin-4(3H)-one derivatives Quinazolinone N/A Varied amino groups No triazolo or piperazine moieties

Functional Implications

  • Piperazine Substitutions: The 5-chloro-2-methylphenyl group in the target compound (vs. 3-methoxyphenyl in or 2-chlorophenyl in ) may alter receptor affinity. The 3-oxopropyl linker in the target compound and may improve conformational flexibility, aiding receptor binding compared to direct methylene links in .
  • Quinazolinone Substituents: The isobutyl group in the target compound likely enhances metabolic stability compared to the 2-chlorobenzyl group in , which may be prone to oxidative metabolism.

Pharmacological and Pharmacokinetic Insights

While direct activity data for the target compound are unavailable, inferences can be drawn from analogs:

  • Kinase Inhibition: Compounds with triazoloquinazolinone cores (e.g., imidazopyridine-based kinase inhibitors in ) often target ATP-binding sites. The triazolo ring may confer higher selectivity than imidazopyridines due to steric or electronic differences.
  • CNS Activity : Piperazine derivatives (e.g., ) frequently interact with serotonin (5-HT) or dopamine receptors. The 5-chloro-2-methylphenyl substituent in the target compound may favor 5-HT1A/D2 receptor modulation, similar to arylpiperazine antidepressants.
  • Metabolic Stability : The isobutyl group may reduce CYP450-mediated metabolism compared to smaller alkyl chains, as seen in .

Research Findings and Trends

  • Structural-Activity Relationships (SAR): Piperazine substituents with electron-withdrawing groups (e.g., chloro in ) enhance receptor binding affinity but may reduce solubility. Triazoloquinazolinones exhibit broader kinase inhibition profiles than quinazolinones alone, as seen in kinase inhibitor optimizations .
  • Synthetic Strategies :

    • The 3-oxopropyl linker in the target compound and is synthesized via nucleophilic substitution or reductive amination, as described in .

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